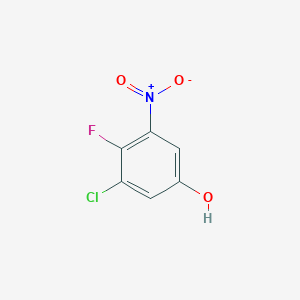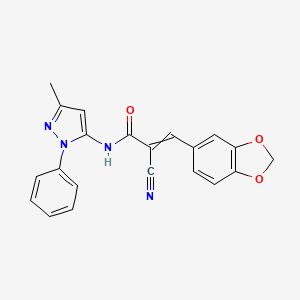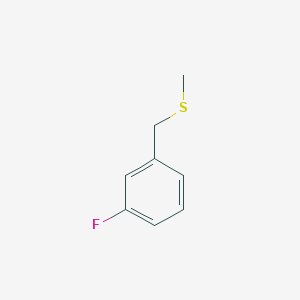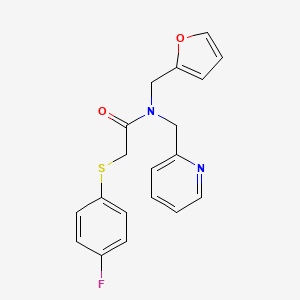![molecular formula C19H17Br2NO B2447106 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone CAS No. 1616114-00-1](/img/structure/B2447106.png)
1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is similar in structure . It has a molecular weight of 490.19 and its linear formula is C25H14Br2O .
Synthesis Analysis
A series of 2′,7′-diarylspiro[cyclopentane-1,9′-fluorene] symmetrical derivatives have been synthesized by employing palladium-catalyzed C–C cross-coupling reactions .
Molecular Structure Analysis
The InChI code for 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is 1S/C25H14Br2O/c26-15-9-11-23-21 (13-15)25 (22-14-16 (27)10-12-24 (22)28-23)19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)25/h1-14H .
Chemical Reactions Analysis
The synthesis of 2′,7′-diarylspiro[cyclopentane-1,9′-fluorene] derivatives involves palladium-catalyzed C–C cross-coupling reactions .
Physical And Chemical Properties Analysis
The compound 2’,7’-Dibromospiro[fluorene-9,9’-xanthene] is a solid at room temperature .
Scientific Research Applications
Organic Light Emitting Devices (OLEDs)
1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone: has been investigated for its potential use in OLEDs. OLEDs are energy-efficient light sources used in displays, lighting, and other applications. Researchers explore this compound due to its thermally activated delayed fluorescence (TADF) properties, which enhance OLED efficiency and reduce concentration sensitivity .
Computational Chemistry: Theoretical Studies
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can predict the compound’s electronic structure, optical properties, and reactivity. Researchers use these insights to guide experimental design and understand its behavior.
Safety and Hazards
properties
IUPAC Name |
1-(2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Br2NO/c1-12(23)22-8-6-19(7-9-22)17-10-13(20)2-4-15(17)16-5-3-14(21)11-18(16)19/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQFRSRRRVCZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)
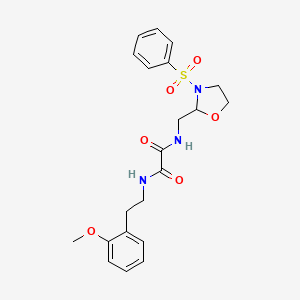
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2447029.png)
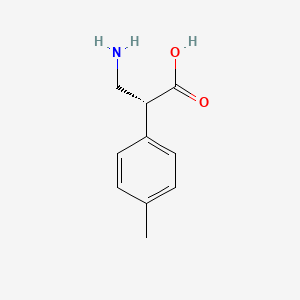
![methyl 4-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2447031.png)

![1-Phenyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2447033.png)
